N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
Description
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a benzothiazole-derived compound featuring a dihydrobenzothiazole core fused with a benzamide moiety. Key structural elements include:
- 6-chloro substituent: Enhances electron-withdrawing effects, stabilizing the aromatic system.
- 4-(dimethylsulfamoyl)benzamide: Provides a polar sulfonamide group, improving solubility and enabling hydrogen bonding.
The compound’s synthesis likely involves condensation of a substituted 2-aminobenzothiazole with a sulfamoyl-activated benzoyl chloride, followed by crystallization using programs like SHELXL for structural validation .
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-4-22-15-10-7-13(19)11-16(15)26-18(22)20-17(23)12-5-8-14(9-6-12)27(24,25)21(2)3/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAQQONKSLIYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole coreThe resulting intermediate is then reacted with 4-(dimethylsulfamoyl)benzoyl chloride under basic conditions to yield the final product .
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzothiazole ring or the sulfonamide group.
Substitution: The chloro group on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related benzamide and benzothiazole derivatives is presented below:
*Calculated molecular weight based on formula C₁₈H₁₇ClN₂O₂S₂.
Key Differences and Implications
The 4-(dimethylsulfamoyl) group offers stronger hydrogen-bonding capacity than the 4-cyano group in Lecozotan, which may improve target affinity .
Steric and Solubility Profiles: The 3-ethyl group provides moderate steric hindrance, contrasting with the 3-methyl group in ’s compound. This may reduce off-target interactions compared to bulkier morpholinosulfonyl derivatives . The dimethylsulfamoyl group improves aqueous solubility relative to the benzylidene substituent in ’s pyridothiazine analogue .
Lecozotan’s 5-HT1A antagonism highlights the pharmacological diversity achievable through benzamide scaffold modifications .
Research Findings and Trends
- Crystallography : Structural validation of similar compounds relies on SHELX and WinGX, with hydrogen-bonding patterns analyzed via graph set theory (e.g., Etter’s formalism) .
- Synthetic Pathways : The target compound likely follows routes analogous to ’s method, using carbodiimide-mediated coupling for benzamide formation .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (Cl, SO₂) at the 6-position correlate with enhanced stability and target binding in benzothiazoles . Polar sulfonamides improve pharmacokinetics compared to non-polar substituents (e.g., benzylidene) .
Biological Activity
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a dimethylsulfamoyl group. Its chemical formula is , with a molecular weight of approximately 319.81 g/mol. The presence of chlorine and sulfur atoms in its structure may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF7 | 10 | Cell cycle arrest |
| N-[6-chloro...] | A549 | 12 | Inhibition of metastasis |
The proposed mechanism involves the inhibition of specific signaling pathways associated with cell growth and survival. For example, compounds with similar structures have been shown to inhibit the mGluR5 receptor, which is implicated in tumorigenesis and cancer progression . The interaction with this receptor may lead to reduced phosphorylation of downstream targets involved in cell proliferation.
Neuroprotective Effects
In addition to anticancer activity, there is emerging evidence that benzothiazole derivatives may possess neuroprotective effects. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
Table 2: Neuroprotective Activity
| Study | Model Used | Findings |
|---|---|---|
| Study 1 | Rat hippocampal neurons | Reduced oxidative stress markers |
| Study 2 | Mouse model of Alzheimer's | Improved cognitive function |
Case Studies
Case Study 1: Antitumor Efficacy in Vivo
A study evaluated the antitumor efficacy of a related compound in a mouse model bearing human tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent.
Case Study 2: Neuroprotection in Animal Models
Another investigation assessed the neuroprotective effects of benzothiazole derivatives in models of Parkinson's disease. The results indicated that these compounds could mitigate dopaminergic neuron loss and improve motor function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
